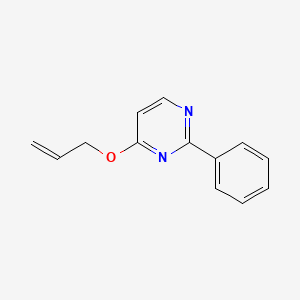

2-Phenyl-4-prop-2-enoxypyrimidine

Description

Properties

CAS No. |

6203-91-4 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-phenyl-4-prop-2-enoxypyrimidine |

InChI |

InChI=1S/C13H12N2O/c1-2-10-16-12-8-9-14-13(15-12)11-6-4-3-5-7-11/h2-9H,1,10H2 |

InChI Key |

TZXVVKAADCAVOK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC(=NC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate (, CAS: 131860-33-8) serves as a relevant analog . Key differences include:

- Substituents: The analog contains a cyano group (electron-withdrawing) and an ester moiety, whereas 2-Phenyl-4-prop-2-enoxypyrimidine has a simpler propenoxy group (electron-donating via resonance).

- Molecular Weight: The analog’s molecular weight (433.42 g/mol) is nearly double that of this compound (~212.25 g/mol), influencing solubility and diffusion properties.

Table 1: Key Structural and Physical Properties

| Property | This compound | Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O | C₂₃H₁₉N₃O₆ |

| Molecular Weight (g/mol) | 212.25 | 433.42 |

| Key Substituents | Phenyl, propenoxy | Cyano, ester, methoxy |

| H-Bond Acceptors | 2 (pyrimidine N, ether O) | 6 (pyrimidine N, ester O, cyano N, ether O) |

| Predicted Solubility | Low (non-polar substituents) | Moderate (polar groups enhance solubility) |

Crystallographic and Hydrogen-Bonding Behavior

- This compound: The propenoxy group’s conformational flexibility may lead to less directional hydrogen bonding, resulting in varied crystal packing motifs. Its phenyl group facilitates π-π stacking, which could dominate over weaker C–H···O/N interactions .

- Analog (): The cyano and ester groups introduce stronger hydrogen-bond acceptors, likely producing more rigid, ordered crystals. Graph set analysis would reveal motifs like R₂²(8) (common for esters) or C(6) chains (for cyano interactions) .

Reactivity and Functionalization

- Electrophilic Substitution: The phenyl group in this compound may undergo electrophilic aromatic substitution, whereas the analog’s electron-withdrawing cyano group deactivates its aromatic ring.

- Allyloxy Group Reactivity: The propenoxy moiety in the target compound could participate in cycloaddition reactions (e.g., Diels-Alder), unlike the saturated ethers in the analog.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-4-prop-2-enoxypyrimidine, and how do reaction conditions influence yield?

Methodology :

- Step 1 : Base-catalyzed nucleophilic substitution between 2-phenylpyrimidine derivatives and allyl halides (e.g., allyl bromide) under reflux in aprotic solvents like DMF or THF.

- Step 2 : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Key Factors : Excess allyl halide (1.5–2 eq.) improves conversion rates, while strong bases (e.g., K₂CO₃) enhance nucleophilicity .

Q. How should researchers characterize the purity and structure of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for diagnostic signals:

- Pyrimidine protons: δ 8.2–8.8 ppm (aromatic region).

- Allyloxy group: δ 4.5–5.5 ppm (CH₂–O and vinyl protons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N composition within ±0.3% deviation .

Q. What safety protocols are recommended given limited toxicity data for this compound?

Methodology :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .

- Toxicity Extrapolation : Assume hazards analogous to pyrimidine derivatives (e.g., 2-aminopyrimidine), which may cause respiratory irritation or sensitization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodology :

Q. How to resolve contradictions in crystallographic data for allyloxy-substituted pyrimidines?

Methodology :

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodology :

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

Comparative Analysis :

| Analog | Key Structural Difference | Impact |

|---|---|---|

| 4-(4-Chlorophenyl) derivative | Cl substitution on phenyl | Enhanced electrophilicity |

| 6-Methylpyrimidine analog | Methyl at C6 | Increased steric hindrance |

| Thienopyrimidine derivative | Thiophene fusion | Red-shifted UV absorption |

Q. What experimental controls are critical for stability studies of this compound?

Methodology :

- Light/Temperature Sensitivity : Store samples in amber vials at –20°C. Monitor degradation via HPLC at 254 nm.

- Hydrolysis Tests : Incubate in pH 7.4 buffer (37°C) and track allyloxy cleavage by TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.